molecular formula C20H18F3N5OS B10932798 [(3-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetonitrile

[(3-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetonitrile

Cat. No.: B10932798
M. Wt: 433.5 g/mol
InChI Key: GXYVLZASXLWLIK-UHFFFAOYSA-N
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Description

[(3-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL CYANIDE is a complex organic compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound features a unique structure that includes a cyclopropyl group, a trifluoromethyl group, and a quinazolinyl moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL CYANIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the trifluoromethyl group, and the construction of the quinazolinyl moiety. Common synthetic routes may involve:

    Cyclopropylation: Introduction of the cyclopropyl group using cyclopropyl halides under basic conditions.

    Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Quinazolinyl Formation: Construction of the quinazolinyl ring through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[(3-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, tetrahydrofuran, and ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

[(3-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL CYANIDE has several scientific research applications:

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Agrochemicals: It may be used in the development of new pesticides or herbicides due to its potential biological activity.

    Materials Science: The compound’s properties can be explored for use in advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(3-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and quinazolinyl moiety may play crucial roles in binding to these targets, leading to the compound’s biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • [(3-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL AMINE
  • [(3-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL ESTER

Uniqueness

[(3-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL CYANIDE is unique due to its combination of a cyclopropyl group, a trifluoromethyl group, and a quinazolinyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H18F3N5OS

Molecular Weight

433.5 g/mol

IUPAC Name

2-[3-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-4-oxoquinazolin-2-yl]sulfanylacetonitrile

InChI

InChI=1S/C20H18F3N5OS/c21-20(22,23)17-12-16(13-6-7-13)28(26-17)10-3-9-27-18(29)14-4-1-2-5-15(14)25-19(27)30-11-8-24/h1-2,4-5,12-13H,3,6-7,9-11H2

InChI Key

GXYVLZASXLWLIK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CCCN3C(=O)C4=CC=CC=C4N=C3SCC#N)C(F)(F)F

Origin of Product

United States

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